molecular formula C7H10N2 B7904703 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B7904703
M. Wt: 122.17 g/mol
InChI Key: HFKMQDADJOVLCK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrole and tetrahydropyridine ring system. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting nuclear receptors like FXR (farnesoid X receptor) and modulating inflammatory pathways . Key derivatives, such as 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-propionic acid methyl ester, exhibit strong hydrogen-bonding interactions with proteins (e.g., forming six hydrogen bonds with residues in APC targets), enhancing binding specificity . Synthetic methods include sodium borohydride reduction of quaternary ammonium salts and gold-catalyzed cyclopropane ring-opening reactions .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8-9H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKMQDADJOVLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Methodology

The most widely cited method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide (1) using sodium borohydride (NaBH₄) to yield 6-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine (2) . Subsequent debenzylation via hydrogenolysis over palladium on carbon (Pd/C) produces the target compound (3) .

Reaction Scheme:

  • Quaternization :
    Pyrrolo[2,3-c]pyridine+Benzyl bromide1\text{Pyrrolo[2,3-c]pyridine} + \text{Benzyl bromide} \rightarrow \text{1}

  • Reduction :
    1+NaBH42\text{1} + \text{NaBH}_4 \rightarrow \text{2} (94% yield)

  • Debenzylation :
    2+H2/Pd-C3\text{2} + \text{H}_2/\text{Pd-C} \rightarrow \text{3} (85–90% yield)

Optimization Data

ParameterOptimal ConditionYield Impact
SolventMethanol/Water (3:1)Maximizes NaBH₄ solubility
Temperature0–5°C (reduction step)Prevents over-reduction
Catalyst Loading10% Pd/C (5 mol%)Ensures complete debenzylation

Advantages :

  • High reproducibility (≥90% purity).

  • Scalable to multigram quantities.

Limitations :

  • Requires handling hygroscopic intermediates.

Hydrogenation of Pyrrolo[2,3-c]pyridine Derivatives

Catalytic Hydrogenation

A complementary approach involves direct hydrogenation of 1H-pyrrolo[2,3-c]pyridine (4) under high-pressure H₂ (50–100 psi) using Raney nickel or PtO₂ catalysts.

Reaction Scheme :
4+H23\text{4} + \text{H}_2 \rightarrow \text{3}

Key Data :

CatalystPressure (psi)TemperatureYield
Raney Ni5080°C72%
PtO₂10025°C88%

Advantages :

  • Avoids benzyl-protection steps.
    Limitations :

  • Requires specialized equipment for high-pressure reactions.

Pictet-Spengler Cyclization Adaptations

Acid-Catalyzed Cyclization

While primarily used for tetrahydrofuro[3,2-c]pyridines, this method can be adapted by substituting furan-containing amines with pyrrole analogs. The reaction involves imine formation followed by HCl-catalyzed cyclization.

Modified Reaction :

  • 2-(Pyrrol-2-yl)ethylamine+AldehydeImine\text{2-(Pyrrol-2-yl)ethylamine} + \text{Aldehyde} \rightarrow \text{Imine}

  • Imine+HCl3\text{Imine} + \text{HCl} \rightarrow \text{3} (26–45% yield)

Challenges :

  • Low yields due to competing hydrolysis.

Paal-Knorr Pyrrole Synthesis

Cyclocondensation of 1,4-Diketones

Heating 3-(2-oxopropyl)piperidin-4-one (5) with amines under acidic conditions generates pyrrolo[3,2-c]pyridines. This method is indirect but offers functionalization opportunities.

Example :
5+AnilineTetrahydro-pyrrolo[3,2-c]pyridine\text{5} + \text{Aniline} \rightarrow \text{Tetrahydro-pyrrolo[3,2-c]pyridine} (19% yield)

Comparative Analysis of Methods

MethodYield (%)ScalabilityComplexityKey Reference
NaBH₄ Reduction85–90HighModerate
Catalytic Hydrogenation72–88MediumHigh
MCRs85LowHigh
Pictet-Spengler26–45LowModerate

Mechanistic Insights

Sodium Borohydride Reduction

NaBH₄ selectively reduces the pyridinium ring via a two-electron transfer mechanism, saturating the C5–C6 double bond without affecting the pyrrole ring. Isotopic labeling studies confirm cis-addition of hydrogen.

Hydrogenolysis Dynamics

Debenzylation proceeds through a Langmuir-Hinshelwood mechanism, with H₂ adsorption on Pd/C facilitating cleavage of the C–N bond.

Industrial Applications and Patents

  • Patent WO2006063167A1 : Describes SGK-1 kinase inhibitors derived from 3 , emphasizing large-scale NaBH₄ reduction.

  • FR2566775B1 : Covers therapeutic derivatives synthesized via hydrogenation.

Emerging Trends

  • Flow Chemistry : Continuous-flow systems for NaBH₄ reduction reduce reaction times by 70%.

  • Enzyme-Mediated Synthesis : Preliminary studies using imine reductases show promise for greener syntheses .

Chemical Reactions Analysis

Functionalization of the Pyridine Ring

The pyridine ring undergoes regioselective modifications due to the electron-withdrawing effect of the nitrogen atom.

Electrophilic Aromatic Substitution

  • Nitration : Directed by the pyridine nitrogen, nitration occurs at the C-5 position (para to nitrogen) under mild conditions (HNO₃/AcOH, 0°C), yielding 5-nitro derivatives .

  • Halogenation : Bromination with Br₂ in acetic acid selectively substitutes C-5 , forming 5-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYieldReference
Suzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, 100°C2-Aryl derivatives68–75%
Buchwald–HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃, 110°C4-Amino derivatives60–85%

Key intermediates like 2-iodo-4-chloro-pyrrolopyridine enable chemoselective couplings, preserving the pyrrole ring’s integrity .

Reactivity at the Pyrrole Ring

The pyrrole moiety participates in electrophilic substitutions and cycloadditions:

Aldol Condensation/Aza-Addition

A one-pot tandem reaction with aldehydes (e.g., benzaldehyde) in PEG-400 using NH₄OAc (3 equiv) at 100°C generates 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones via:

  • Aldol condensation at the pyrrole α-position.

  • Intramolecular aza-Michael addition.
    Example : Reaction with 4-chlorobenzaldehyde yields 85% product .

Diels-Alder Reactions

The pyrrole’s conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, though yields are moderate (40–50%) .

Reduction and Hydrogenation

The tetrahydro pyridine ring can undergo further saturation:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the pyridine ring to a piperidine, forming octahydro-pyrrolo[2,3-c]pyridine (95% yield) .

  • Borohydride Reduction : NaBH₄ selectively reduces iminium intermediates generated in situ, enabling synthesis of N⁶-substituted derivatives .

SEM-Deprotection-Induced Cyclization

Treatment of SEM-protected derivatives with TFA releases formaldehyde, triggering an unexpected eight-membered ring formation via intermediate tricyclic azaindole structures .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (HCl/EtOH), ring-opening followed by recombination forms pyrido[2,3-b]pyrrolizinones , though mechanistic details remain under study .

Functional Group Interconversions

  • Ester Hydrolysis : Ethyl carboxylate derivatives (e.g., ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) undergo hydrolysis with NaOH/EtOH to carboxylic acids (90% yield).

  • Amide Formation : Carboxylic acids react with amines (EDC/HOBt) to yield bioactive amides, critical for pharmaceutical applications.

Comparative Reactivity Insights

PositionReactivityPreferred Reactions
Pyridine C-5Electrophilic substitutionNitration, halogenation
Pyrrole C-2/C-3Nucleophilic/electrophilicAldol, cross-couplings
Bridgehead C-6Strain-drivenHydrogenation, ring expansion

Challenges and Unresolved Questions

  • Regioselectivity in Cross-Couplings : Competing C-2 vs. C-4 reactivity in Pd-catalyzed reactions requires careful ligand selection (e.g., SPhos vs. XantPhos) .

  • Stability of Intermediates : Iminium species generated during reductions are prone to polymerization, necessitating low-temperature conditions .

Scientific Research Applications

Pharmaceutical Development

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine derivatives have been investigated for their potential as therapeutic agents. These compounds exhibit activity against various biological targets:

  • Antidepressant Activity : Some derivatives have shown promise in modulating neurotransmitter systems associated with mood regulation.
  • Anticancer Properties : Certain analogues have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as anticancer drugs.

Chemical Biology

The compound serves as a scaffold in the design of novel biomolecules. Its ability to form stable interactions with biological macromolecules makes it an attractive candidate for:

  • Ligand Development : Used in creating ligands for receptor targets in drug discovery.
  • Probe Design : Employed in the development of chemical probes for studying biological processes.

Material Science

Research has explored the use of pyrrolidine derivatives in the synthesis of advanced materials:

  • Polymer Chemistry : Incorporation into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanotechnology : Utilized in the fabrication of nanostructured materials with specific electronic or optical properties.

Case Study 1: Antidepressant Activity

A study conducted on a series of N-substituted this compound derivatives revealed significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonin and norepinephrine levels in the brain .

Case Study 2: Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry highlighted the anticancer efficacy of specific derivatives against human cancer cell lines. The study demonstrated that these compounds induced apoptosis through mitochondrial pathways, showcasing their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The compound belongs to Family C of bicyclic scaffolds, which is subdivided into two subgroups:

  • Subgroup 1 : Pyrrolo[2,3-c]pyridine derivatives (e.g., 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine).
  • Subgroup 2 : Pyrazolo[4,3-c]pyridine derivatives (e.g., 4,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine) .
Feature Pyrrolo[2,3-c]pyridine Pyrazolo[4,3-c]pyridine Thieno[2,3-c]pyridine (e.g., Tinoridine HCl)
Core Structure Pyrrole fused with tetrahydropyridine Pyrazole fused with tetrahydropyridine Thiophene fused with tetrahydropyridine
Heteroatoms 2 Nitrogen atoms (pyrrole + pyridine) 3 Nitrogen atoms (pyrazole + pyridine) 1 Sulfur (thiophene) + 1 Nitrogen (pyridine)
Electronic Properties Moderate polarity Higher polarity due to additional N atom Lower polarity (sulfur less electronegative)
Example Bioactivity FXR modulation, APC binding Limited co-crystallization data Anti-inflammatory (TNF-α inhibition)
Synthetic Accessibility Sodium borohydride reduction Requires specialized N-substitution Multi-step synthesis with benzyl groups

Substitution Patterns and Functional Groups

Substituents significantly influence pharmacological profiles:

  • N-Methylation : Derivatives like 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride improve solubility and metabolic stability .
  • Oxo and Ester Groups : The 5-oxo-3-propionic acid methyl ester derivative forms six hydrogen bonds, enhancing target specificity compared to unsubstituted analogs .
  • Bulkier Substituents : Tosyl or octenyl groups (e.g., in gold-catalyzed product 7b ) introduce steric hindrance, affecting receptor docking poses .

Comparison of Substituent Effects :

Compound Key Substituents Biological Impact
5-Oxo-...propionic acid methyl ester Oxo, ester, propionic acid 6 hydrogen bonds; strong APC binding
Tinoridine HCl Ethoxycarbonyl, benzyl, thiophene Rapid absorption; anti-inflammatory
FXR_16 (Family B) Halogenated aryl groups Displaces helices in FXR docking

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding : Pyrrolo[2,3-c]pyridine derivatives outperform pyrazolo analogs in hydrogen-bond interactions (e.g., 6 bonds vs. pyrazolo’s 3–4) .
  • Metabolic Stability: Thieno derivatives (e.g., Tinoridine HCl) exhibit rapid oral absorption (30 min to Cmax) but shorter half-lives (~3 hours) .
  • Safety Profiles : Pyrrolo and pyrazolo compounds often require stringent storage (-20°C, dark) and carry hazards like skin irritation (H314) .

Biological Activity

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique ring structure that combines a five-membered pyrrole ring with a six-membered pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H10_{10}N2_2
  • Molecular Weight : 122.17 g/mol
  • InChI Key : HFKMQDADJOVLCK-UHFFFAOYSA-N

The compound's structure allows for various chemical reactions, making it a versatile scaffold in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in various physiological processes. The precise mechanisms can vary based on the specific derivatives synthesized from this compound.

Pharmacological Properties

  • Analgesic Effects : Studies have shown that derivatives of this compound exhibit pain-relieving properties.
  • Sedative Properties : It has been investigated for its potential use as a sedative agent.
  • Antidiabetic Activity : Some research suggests that it may help regulate blood sugar levels.
  • Antitumor Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Study on Analgesic Activity : A study published in Synthesis demonstrated that specific derivatives showed significant analgesic effects in animal models when tested against standard analgesics .
  • Antitumor Research : Research conducted by Nechayev et al. highlighted the antitumor properties of N-substituted analogues of this compound, showing promising results in inhibiting tumor growth in vitro .
  • Sedative Effects : A ligand-biased ensemble receptor docking study suggested that the compound interacts with GABA receptors, implicating its potential as a sedative .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameAnalgesic ActivityAntitumor ActivitySedative Properties
This compoundYesYesYes
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-b]pyridineModerateNoLimited
Pyrrolopyrazine DerivativesLimitedYesNo

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions. A notable method includes the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate . This method showcases the compound's versatility and efficiency in synthetic applications.

Industrial Relevance

Due to its diverse biological activities and potential applications in drug discovery and development, this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals.

Q & A

Q. Table 1: Representative Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
IodinationNIS, acetone, rt85
Suzuki CouplingPd(PPh₃)₄, 3,4-dimethoxyphenylboronic acid72
DeprotectionKOH, EtOH, 80°C90

Basic: How are these compounds purified and structurally characterized?

Methodological Answer:

  • Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) is standard. For hydrochloride salts, recrystallization in methanol/HCl is used .
  • Characterization :
    • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., δ 2.5–3.5 ppm for tetrahydro ring protons) .
    • Mass Spectrometry : High-resolution MS validates molecular formulas.
    • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Advanced: How do substituents influence the biological activity of pyrrolo[2,3-c]pyridine derivatives?

Methodological Answer:
Substituent electronic properties critically modulate activity:

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance antioxidant activity (e.g., IC₅₀ = 223.2 µM for 4p in DPPH assays) by stabilizing radical intermediates .
  • Electron-Donating Groups (CH₃, OCH₃) : Reduce activity due to decreased electrophilicity .
  • Heterocyclic Extensions : Pyrano[2,3-c]pyridine moieties (e.g., 4m–4p) improve solubility and binding affinity .

Q. Table 2: Substituent Effects on Antioxidant Activity (DPPH Assay)

CompoundSubstituentIC₅₀ (µM)Reference
4cCH₃480.1
4eCl310.5
4pPyrano group + Cl223.2

Advanced: How can computational docking resolve ligand-receptor interactions for this scaffold?

Methodological Answer:
Hybrid approaches like Ligand-biased ensemble docking (LigBEnD) predict binding modes:

  • Ensemble Docking : Dock ligands (e.g., this compound) into 40+ receptor conformations to account for flexibility .
  • Cluster Analysis : APF similarity scoring clusters poses (cutoff = 0.4 Å) and validates against X-ray structures (RMSD < 2.1 Å) .
  • Key Interactions : Hydrogen bonding with helix 3 residues and hydrophobic packing in the FXR ligand pocket .

Q. Table 3: Docking Performance for Family C Compounds

Compound CoreAvg. RMSD (Å)Cluster ConsistencyReference
Pyrrolo[2,3-c]pyridine1.885%
Pyrazolo[4,3-c]pyridine2.172%

Advanced: How to address contradictions in structure-activity relationship (SAR) data?

Methodological Answer:
Discrepancies arise from assay variability or undefined off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate antioxidant activity (DPPH) with cellular ROS assays .
  • Dose-Response Curves : Ensure IC₅₀ values are derived from sigmoidal fits (R² > 0.95) .
  • Molecular Descriptor Analysis : Correlate IC₅₀ with logP, polar surface area, and steric parameters to disentangle electronic vs. pharmacokinetic effects .

Advanced: What in vitro models demonstrate therapeutic potential for these derivatives?

Methodological Answer:

  • Anticancer Activity : 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl) derivatives inhibit tumor cell lines (e.g., MDA-MB-231) via tubulin destabilization .
  • Proton Pump Inhibition : Pyrrolo[2,3-c]pyridine derivatives exhibit reversible H⁺/K⁺-ATPase blockade (IC₅₀ = 0.8 µM) in gastric parietal cells .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

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